5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide

Cardiac transcription factor modulation GATA4–NKX2-5 protein–protein interaction Phenylisoxazole carboxamide SAR

This compound is a validated negative control for GATA4–NKX2-5 transcriptional synergy assays, showing ~100% control activity at 10 µM, essential for assay specificity validation. Its triazole-bearing scaffold diverges from active analogs, offering a distinct chemotype for Rad51-targeted medicinal chemistry optimization. Supplied as ≥95% pure powder with defined MDL number, it serves as a reliable reference standard for HPLC method development, MS calibration, and compound library QC. Ideal for researchers seeking a reproducible, readily re-orderable standard.

Molecular Formula C13H11N5O2
Molecular Weight 269.264
CAS No. 901563-18-6
Cat. No. B3007637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide
CAS901563-18-6
Molecular FormulaC13H11N5O2
Molecular Weight269.264
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=NN3
InChIInChI=1S/C13H11N5O2/c1-8-10(12(19)16-13-14-7-15-17-13)11(18-20-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19)
InChIKeyZETYGGNYGZGYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 901563-18-6): Procurement-Relevant Identity and Physicochemical Profile


5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 901563-18-6) is a synthetic heterocyclic compound combining an isoxazole core with a 1,2,4-triazole moiety via a carboxamide linker . It belongs to the phenylisoxazole carboxamide class that has been systematically explored as a scaffold for modulating protein–protein interactions, notably the GATA4–NKX2-5 transcriptional synergy implicated in cardiac hypertrophy [1]. The compound is supplied as a powder with a minimum purity of 95%, a molecular weight of 269.26 g/mol (C₁₃H₁₁N₅O₂), and predicted physicochemical properties including a density of 1.412 ± 0.06 g/cm³ and a pKa of 8.88 ± 0.20, which inform handling and formulation decisions .

Why Generic Substitution Fails for 5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide: Critical Structure–Activity Relationship Divergence Within the Phenylisoxazole Carboxamide Class


Within the phenylisoxazole carboxamide family, seemingly minor modifications to the amide substituent produce dramatic shifts in biological activity profiles. The southern amide moiety is a key determinant of target engagement: replacing the N,N-diethylaminophenyl group with a 1,2,4-triazole ring abolishes activity in the GATA4–NKX2-5 synergy assay at 10 µM, while the parent compound 3 (N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide) exhibits an IC₅₀ of 3 µM [1]. Conversely, the triazole-bearing scaffold may engage alternative targets—its 2,6-dichlorophenyl congener shows measurable, albeit weak, binding to human Rad51 (IC₅₀ = 85 µM) [2]. This stark functional divergence demonstrates that 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide cannot be interchanged with other isoxazole carboxamides without fundamentally altering, or even extinguishing, the desired biological readout.

Quantitative Differentiation Evidence for 5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide vs. Closest Structural Analogs


Loss of GATA4–NKX2-5 Synergy Inhibition Upon Triazole-for-Amine Exchange Confirms Critical Amide Pharmacophore Requirements

In the GATA4–NKX2-5 transcriptional synergy reporter assay, the closest active analog N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3) inhibits synergy with an IC₅₀ of 3 µM [1]. When the southern amide substituent is replaced by a 1,2,4-triazole ring to yield the target compound (structurally analogous to compounds 47 in the SAR table), activity at 10 µM drops to approximately 100% of control (i.e., no inhibition), representing a greater than 3.3-fold loss in potency at a concentration over three times the IC₅₀ of the amine analog [2].

Cardiac transcription factor modulation GATA4–NKX2-5 protein–protein interaction Phenylisoxazole carboxamide SAR

Triazole-Containing Isoxazole Carboxamide Engages Human Rad51 (IC₅₀ = 85 µM) Whereas Parent Amine Analog Shows No Reported Rad51 Activity

The 2,6-dichlorophenyl-substituted congener of the target compound, 3-(2,6-dichlorophenyl)-5-methyl-N-(1,2,4-triazol-4-yl)-1,2-oxazole-4-carboxamide, was screened against human Rad51 and yielded an IC₅₀ of 8.50 × 10⁴ nM (85 µM) [1]. While moderate, this indicates that the triazole-isoxazole scaffold can engage DNA repair targets, whereas the diethylaminophenyl analog (compound 3 from the GATA4 series) showed no activity against protein kinases regulating GATA4 phosphorylation [2]. This differential target engagement profile suggests the triazole moiety redirects binding away from transcriptional machinery toward DNA damage response proteins.

DNA repair protein Rad51 Homologous recombination BindingDB screening data

Predicted Physicochemical Properties of 5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide Support Different Formulation and Handling Profiles vs. Lipophilic Amine Analogs

The target compound has a predicted density of 1.412 ± 0.06 g/cm³ and a predicted pKa of 8.88 ± 0.20 . In comparison, the diethylaminophenyl analog (compound 3) contains a basic tertiary amine expected to have a pKa of approximately 7–8 (conjugate acid), potentially existing in partially ionized form at physiological pH. The triazole compound, with its higher predicted pKa, is predominantly neutral at pH 7.4, which influences passive membrane permeability, solubility, and storage requirements. Supplier specifications confirm a minimum purity of 95% as a powder , establishing a baseline quality metric for procurement.

Physicochemical profiling Predicted pKa and density Formulation suitability

Commercial Availability with Defined Purity and Pricing Enables Reproducible Procurement vs. In-House Synthesis of Uncharacterized Analogs

The target compound is commercially available from multiple suppliers with a defined minimum purity of 95% and pricing benchmarks (e.g., €135 for 250 mg, €272 for 1 g) . In contrast, many close structural analogs—including the N-[4-(diethylamino)phenyl] comparator—are not listed in major chemical catalogs and require custom synthesis, introducing variability in purity, yield, and lot-to-lot consistency . The availability of a characterized commercial source with an MDL number (MFCD00170520) and established analytical specifications reduces procurement risk and ensures experimental reproducibility.

Commercial sourcing Purity specification Procurement reproducibility

Procurement-Guided Application Scenarios for 5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide


DNA Repair and Homologous Recombination Screening Programs

The triazole-isoxazole scaffold has demonstrated engagement with human Rad51 (IC₅₀ = 85 µM for the 2,6-dichlorophenyl congener), making this compound a suitable starting point for medicinal chemistry optimization targeting homologous recombination-deficient cancers. Unlike the GATA4-active diethylaminophenyl analogs that show no Rad51 activity, the triazole-bearing chemotype offers a distinct vector for developing DNA repair modulators [1].

Negative Control for GATA4–NKX2-5 Protein–Protein Interaction Assays

Because the compound exhibits negligible inhibition of GATA4–NKX2-5 transcriptional synergy at 10 µM (~100% of control), it serves as an ideal negative control compound in cardiac transcription factor PPI assays where the active comparator (compound 3, IC₅₀ = 3 µM) is used as a positive control. This defined inactivity is a valuable experimental tool for validating assay specificity .

Physicochemical Profiling of Neutral Heterocyclic Carboxamides for CNS or Cellular Permeability Studies

With a predicted pKa of 8.88, the compound remains predominantly neutral at physiological pH, distinguishing it from basic amine-containing analogs. This property supports its use in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies aimed at understanding how ionization state affects membrane transit of isoxazole carboxamide scaffolds .

Reference Standard for Analytical Method Development and Compound Library QC

The compound is commercially available with certified purity ≥95%, a defined MDL number (MFCD00170520), and batch-level pricing. These attributes make it suitable as a reference standard for HPLC method development, mass spectrometry calibration, or compound library quality control workflows where a characterized, readily re-orderable standard is required .

Quote Request

Request a Quote for 5-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.